molecular formula C11H11ClO4 B137787 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone CAS No. 6518-91-8

4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone

Cat. No.: B137787
CAS No.: 6518-91-8
M. Wt: 242.65 g/mol
InChI Key: AHWVGGSUPOUZPQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a chloromethyl group attached to the fourth position of the isobenzofuranone ring, along with two methoxy groups at the sixth and seventh positions. Isobenzofuranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone typically involves the chloromethylation of 6,7-dimethoxy-3H-1-isobenzofuranone. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted isobenzofuranones with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 6,7-dimethoxy-3H-1-isobenzofuranone.

Scientific Research Applications

4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3H-1-isobenzofuranone: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)-6,7-dimethoxy-3H-1-isobenzofuranone: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.

    4-(Methoxymethyl)-6,7-dimethoxy-3H-1-isobenzofuranone: Contains a methoxymethyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.

Uniqueness

4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and other applications.

Properties

IUPAC Name

4-(chloromethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-14-8-3-6(4-12)7-5-16-11(13)9(7)10(8)15-2/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWVGGSUPOUZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(COC2=O)C(=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503170
Record name 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6518-91-8
Record name 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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